molecular formula C15H13Cl2NO6S B2649915 2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid CAS No. 380432-27-9

2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2649915
CAS No.: 380432-27-9
M. Wt: 406.23
InChI Key: NPCYOHALOPYPFV-UHFFFAOYSA-N
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Description

2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoic acid core substituted with chloro and sulfamoyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to introduce amino groups.

    Sulfonation: The amino groups are then converted to sulfonamides through sulfonation reactions.

    Chlorination: Chlorine atoms are introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: Methoxy groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The chloro and sulfamoyl groups can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of a sulfamoyl group.

    2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains a fluorine atom and a chlorosulfonyl group.

    5-Amino-2-chlorobenzoic acid: Features an amino group instead of the sulfamoyl group.

Uniqueness

2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is unique due to its combination of chloro, methoxy, and sulfamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO6S/c1-23-13-7-14(24-2)12(6-11(13)17)18-25(21,22)8-3-4-10(16)9(5-8)15(19)20/h3-7,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCYOHALOPYPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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